molecular formula C5H6BrClN2 B13126016 5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole

5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole

Cat. No.: B13126016
M. Wt: 209.47 g/mol
InChI Key: PDUKBDDEVFXGSQ-UHFFFAOYSA-N
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Description

5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole is a heterocyclic organic compound that contains both bromine and chlorine substituents on a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole typically involves the bromination and chloromethylation of a pyrazole precursor. One common method includes the following steps:

    Bromination: The pyrazole ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Chloromethylation: The brominated pyrazole is then subjected to chloromethylation using formaldehyde and hydrochloric acid or other chloromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under appropriate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with different functional groups.

    Reduction Products: Reduced forms of the original compound with altered substituents.

Scientific Research Applications

5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It serves as a probe or reagent in biochemical assays and studies involving enzyme interactions.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-(methyl)-1-methyl-1H-pyrazole: Similar structure but lacks the chloromethyl group.

    4-(Chloromethyl)-1-methyl-1H-pyrazole: Similar structure but lacks the bromine substituent.

    5-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole: Contains chlorine instead of bromine at the 5-position.

Uniqueness

5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can provide distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C5H6BrClN2

Molecular Weight

209.47 g/mol

IUPAC Name

5-bromo-4-(chloromethyl)-1-methylpyrazole

InChI

InChI=1S/C5H6BrClN2/c1-9-5(6)4(2-7)3-8-9/h3H,2H2,1H3

InChI Key

PDUKBDDEVFXGSQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)CCl)Br

Origin of Product

United States

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